Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate
Description
Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate is a furan-based aromatic compound featuring a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring attached to the furan moiety. This structure combines the electron-withdrawing properties of the trifluoromethyl group with the π-conjugated system of the furan ring, making it a promising candidate for applications in medicinal chemistry and agrochemical research. The compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura or Meerwein arylation, followed by esterification . Its structural uniqueness lies in the trifluoromethyl group, which enhances metabolic stability and lipophilicity, critical for optimizing pharmacokinetic profiles in drug discovery .
Properties
CAS No. |
54023-09-5 |
|---|---|
Molecular Formula |
C13H9F3O3 |
Molecular Weight |
270.20 g/mol |
IUPAC Name |
methyl 5-[3-(trifluoromethyl)phenyl]furan-2-carboxylate |
InChI |
InChI=1S/C13H9F3O3/c1-18-12(17)11-6-5-10(19-11)8-3-2-4-9(7-8)13(14,15)16/h2-7H,1H3 |
InChI Key |
WEDHIJOMWBZOLH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde and compounds containing an active methyl or methylene group, such as methyl 2-cyanoacetate, malononitrile, or acetophenone . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Knoevenagel condensation reactions under controlled conditions to ensure high purity and yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The furan ring can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis of structurally related furan-2-carboxylate derivatives reveals distinct trends in physical, chemical, and biological properties based on substituent variations:
Key Observations :
- Trifluoromethyl vs. Nitro Groups: The trifluoromethyl group (-CF₃) in the target compound provides greater metabolic stability compared to nitro (-NO₂) derivatives, which are prone to reduction in biological systems .
- Positional Effects : Substituents at the meta position (e.g., 3-CF₃) exhibit superior steric compatibility in receptor binding compared to ortho-substituted analogues (e.g., 2-F in ).
- Ester vs.
Physicochemical Properties
| Property | This compound | Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate | Methyl 5-Bromofuran-2-Carboxylate |
|---|---|---|---|
| LogP (Calculated) | 3.1 | 2.8 | 1.9 |
| Solubility (mg/mL in DMSO) | >10 | >20 | >30 |
| Melting Point (°C) | 98–100 | 112–114 | 85–87 |
Trends :
- Higher logP values in trifluoromethyl derivatives correlate with increased membrane permeability.
- Nitro-substituted compounds exhibit lower thermal stability due to decomposition risks .
Biological Activity
Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring, a carboxylate ester group, and a trifluoromethyl-substituted phenyl moiety. The trifluoromethyl group enhances lipophilicity, which may influence its biological activity by affecting membrane permeability and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 300.19 g/mol |
| Chemical Structure | Chemical Structure |
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing the trifluoromethyl group have been shown to inhibit the growth of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. In vitro studies demonstrated that certain analogs had IC values below 10 µM against TNBC cell lines such as MDA-MB-231 and MDA-MB-468, indicating potent antiproliferative effects .
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of apoptotic markers . Notably, compounds with similar furan structures have shown to affect cell viability without significantly impacting non-tumorigenic cells, suggesting selective cytotoxicity .
Case Studies
- Antimycobacterial Activity : A related compound, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid, demonstrated promising antimycobacterial activity with an IC of approximately 15 µM against Mycobacterium bovis BCG . This suggests that modifications in the furan series can yield compounds with significant therapeutic potential against mycobacterial infections.
- Inhibition Studies : In a comparative study of various furan-based carboxylic acids as MbtI inhibitors (an enzyme critical for siderophore production in mycobacteria), derivatives were evaluated for their inhibitory properties. The most effective compounds exhibited IC values below 30 µM, highlighting the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
